Cas no 1082-85-5 (1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione)

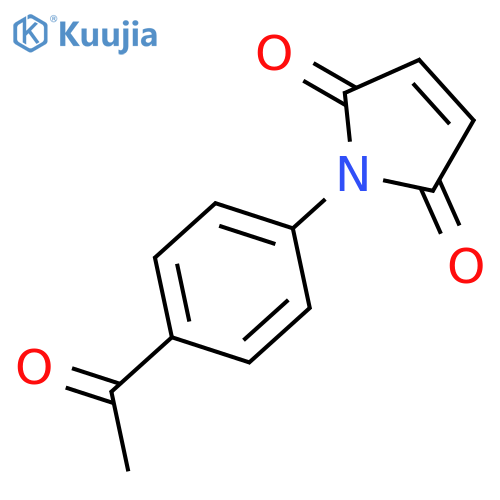

1082-85-5 structure

商品名:1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione

- N-(4-Acetylphenyl)maleimide

- 1-(4-acetylphenyl)pyrrole-2,5-dione

- 1H-Pyrrole-2,5-dione, 1-(4-acetylphenyl)-

- N-(4-Acetylphenyl)Maleinimide

- 1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

- 1-acetyl-4-(2,5-dioxoazolinyl)benzene

- NSC209075

- Cyto8G9

- p-maleimidoacetophenone

- acetylphenylpyrroledione

- PubChem13358

- CBMicro_026329

- ISGBKWSEHGAUNF-UHFFFAO

- ISGBKWSEHGAUNF-UHFFFAOYSA-N

- BBL018919

- SBB058918

- STL01

- NSC 209075

- PPX4Y26HKM

- MFCD00014537

- BIM-0026282.P001

- 1-(4-Acetylphenyl)-1H-pyrrole-2 pound not5-dione

- N-(p-Acetylphenyl)maleimide

- EN300-17192

- Z56899062

- NS00023497

- EINECS 214-106-1

- A801836

- SCHEMBL371252

- NSC-209075

- D95959

- 6T-0056

- J-503222

- 1-(4-acetylphenyl)-pyrrole-2,5-dione

- AKOS000296063

- 1082-85-5

- AB00673634-01

- UNII-PPX4Y26HKM

- FT-0629194

- DTXSID10148462

- STL015405

- DB-040815

- ALBB-017488

-

- MDL: MFCD00014537

- インチ: 1S/C12H9NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-7H,1H3

- InChIKey: ISGBKWSEHGAUNF-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])=C([H])C(N1C1C([H])=C([H])C(C(C([H])([H])[H])=O)=C([H])C=1[H])=O

- BRN: 157371

計算された属性

- せいみつぶんしりょう: 215.05800

- どういたいしつりょう: 215.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 54.4

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: 1.33

- ゆうかいてん: 153-156 °C

- ふってん: 403.6°Cat760mmHg

- フラッシュポイント: 195.6°C

- 屈折率: 1.613

- すいようせい: Insoluble in water.

- PSA: 54.45000

- LogP: 1.38360

- ようかいせい: 未確定

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38-22

- セキュリティの説明: S37/39-S26

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

- リスク用語:R36/37/38

- セキュリティ用語:37/39-26

- 危険レベル:IRRITANT

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 6T-0056-10MG |

1-(4-acetylphenyl)-1H-pyrrole-2,5-dione |

1082-85-5 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | 6T-0056-10G |

1-(4-acetylphenyl)-1H-pyrrole-2,5-dione |

1082-85-5 | >95% | 10g |

£133.00 | 2025-02-09 | |

| Key Organics Ltd | 6T-0056-25G |

1-(4-acetylphenyl)-1H-pyrrole-2,5-dione |

1082-85-5 | >95% | 25g |

£261.00 | 2025-02-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A849370-5g |

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione |

1082-85-5 | 98% | 5g |

¥1,716.00 | 2022-09-03 | |

| Chemenu | CM275262-25g |

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione |

1082-85-5 | 95% | 25g |

$516 | 2021-06-16 | |

| Alichem | A109007774-25g |

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione |

1082-85-5 | 95% | 25g |

$601.68 | 2023-09-04 | |

| Enamine | EN300-17192-2.5g |

1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1082-85-5 | 95% | 2.5g |

$55.0 | 2023-09-20 | |

| TRC | A165403-50mg |

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione |

1082-85-5 | 50mg |

$ 65.00 | 2022-06-08 | ||

| Enamine | EN300-17192-0.5g |

1-(4-acetylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1082-85-5 | 95% | 0.5g |

$25.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-KU312-200mg |

N-(4-Acetylphenyl)maleimide |

1082-85-5 | 98% | 200mg |

123.0CNY | 2021-07-14 |

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1082-85-5)N-(4-乙酰苯基)-2,5-马来酰亚胺

注文番号:LE1639682

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:30

価格 ($):discuss personally

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1082-85-5 (1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione) 関連製品

- 76620-00-3(1-(4-ethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

- 92944-71-3(4-(Maleimido)benzophenone)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 503537-97-1(4-bromooct-1-ene)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1082-85-5)N-(4-ACETYLPHENYL)MA

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1082-85-5)1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione

清らかである:99%/99%

はかる:10g/25g

価格 ($):155.0/281.0